molecular formula C15H16ClN3OS B2428319 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392241-83-7

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2428319
CAS No.: 392241-83-7
M. Wt: 321.82
InChI Key: HEOCDHPJAKFEQM-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetically designed small molecule featuring a 1,3,4-thiadiazole core, a pharmacophore known for its diverse biological potential . This compound is built from a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold substituted at the 2-position with a cyclohexanecarboxamide group. The 1,3,4-thiadiazole ring system is of significant interest in medicinal chemistry and drug discovery due to its presence in compounds with a wide spectrum of reported biological activities, including anticonvulsant , anticancer/antitumor , antiviral , and antimicrobial effects . The incorporation of the sulfonamide moiety into the 1,3,4-thiadiazole structure, as seen in related compounds, has been shown to produce molecules that can act as carbonic anhydrase inhibitors . The specific structural features of this compound—including the hydrophobic 4-chlorophenyl ring, the electron-rich thiadiazole, and the carboxamide functionality—align with common pharmacophoric elements that contribute to bioactivity and the ability to interact with biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for screening in biological assays to explore new therapeutic areas. It is supplied for research purposes exclusively and is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOCDHPJAKFEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiocarbamide Derivatives

The thiadiazole core is synthesized by cyclizing a thiocarbamide precursor with a 4-chlorophenyl-substituted carbonyl compound. A modified method from involves condensing 4-chlorobenzoyl chloride with thiosemicarbazide under basic conditions:

  • Reagents :

    • 4-Chlorobenzoyl chloride
    • Thiosemicarbazide
    • Sodium hydroxide (NaOH) in ethanol/water
  • Conditions :

    • Temperature: Reflux (80–90°C)
    • Duration: 6–8 hours
    • Workup: Acidification with HCl to precipitate the product

The reaction proceeds via the formation of a thiosemicarbazone intermediate, which undergoes cyclization upon dehydration. The product, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, is isolated as a pale-yellow solid with a yield of 72–78%.

Alternative Route Using Hydrazine Hydrate

In a variation adapted from, methyl 3-chloro-4-(4-chlorophenyl)-2,4-dioxobutanoate is reacted with thiosemicarbazide in ethanol under reflux. Hydrazine hydrate facilitates ring closure, yielding the thiadiazol-2-amine with improved purity (85–90% yield).

Amide Coupling with Cyclohexanecarboxylic Acid

Acyl Chloride Method

The final step involves reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base:

  • Reagents :

    • Cyclohexanecarboxylic acid chloride
    • Triethylamine (TEA) or pyridine
    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Procedure :

    • Dissolve the amine (1 equiv) in DCM/THF.
    • Add TEA (1.2 equiv) and cool to 0–5°C.
    • Slowly add cyclohexanecarboxylic acid chloride (1.1 equiv).
    • Stir at room temperature for 12–24 hours.
  • Workup :

    • Quench with ice water, extract with DCM, and dry over Na₂SO₄.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Yield : 65–75%.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, a carbodiimide coupling agent (e.g., DCC or EDC) is employed:

  • Reagents :

    • Cyclohexanecarboxylic acid
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
    • Hydroxybenzotriazole (HOBt)
    • N,N-Diisopropylethylamine (DIPEA)
  • Conditions :

    • Solvent: DMF or DCM
    • Temperature: 0°C → room temperature
    • Duration: 18–24 hours

This method avoids the use of reactive acyl chlorides, improving safety and compatibility with functional groups. Yields are comparable (70–78%).

Optimization Parameters

Solvent Selection

  • Polar aprotic solvents (THF, DCM) enhance reaction rates by stabilizing intermediates.
  • DMF is preferred for carbodiimide couplings due to its high polarity and ability to dissolve both organic and inorganic species.

Temperature and Reaction Time

  • Acyl chloride method : Room temperature (20–25°C) minimizes side reactions like hydrolysis.
  • Carbodiimide method : Prolonged stirring (24 hours) ensures complete activation of the carboxylic acid.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity product (≥98% by HPLC).
  • Column chromatography : Gradient elution (hexane → ethyl acetate) resolves unreacted amine and acyl chloride.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.2–1.8 (m, 10H, cyclohexyl), 7.4–7.6 (d, 2H, Ar-Cl), 8.1–8.3 (d, 2H, Ar-Cl), 10.2 (s, 1H, NH).
  • LC-MS : m/z 321.07 [M+H]⁺ (calculated for C₁₅H₁₆ClN₃OS: 321.07).

Purity Assessment

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water = 70:30, 1 mL/min).
  • Melting point : 182–184°C.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves yields:

  • Residence time : 30 minutes
  • Throughput : 50 g/hour
  • Solvent recovery : ≥90% via distillation.

Waste Management

  • Acyl chloride method : Neutralize HCl gas with NaOH scrubbers.
  • Carbodiimide method : Filter urea byproducts and recycle solvents.

Challenges and Mitigation

Hydrolysis of Acyl Chloride

Exposure to moisture leads to cyclohexanecarboxylic acid, reducing yields. Use anhydrous solvents and molecular sieves.

Thiadiazole Ring Oxidation

The electron-deficient thiadiazole may oxidize under harsh conditions. Conduct reactions under nitrogen and avoid strong oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of thiadiazole derivatives, including N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, as promising anticancer agents.

Case Studies

A study investigated a series of novel thiadiazole derivatives for their antiproliferative effects on various human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cells .

Antiviral Activity

This compound has also shown potential antiviral properties. Compounds within the thiadiazole class have been reported to exhibit activity against viruses such as the tobacco mosaic virus. The antiviral mechanism is often attributed to the electronic density distribution across the heteroaromatic ring attached to the amide group.

Enzyme Inhibition

The compound's structural characteristics suggest its potential as an inhibitor of specific enzymes relevant in cancer therapy.

Carbonic Anhydrase Inhibition

Thiadiazole derivatives have been evaluated for their inhibitory activities against various isoforms of carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor growth and metastasis. The enzyme inhibition studies demonstrated that certain modifications could enhance potency against these targets .

Synthesis and Structural Properties

The synthesis of this compound typically involves several steps:

  • Esterification : Starting from 4-chlorobenzoic acid.
  • Hydrazination : Reacting with hydrazine hydrate.
  • Cyclization : Using carbon disulfide and potassium hydroxide.
  • Formation of Intermediate : Conversion into sulfonyl chloride.
  • Final Step : Reaction with cyclohexanecarboxamide.

This multi-step synthesis allows for the generation of high-purity compounds suitable for biological evaluation.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is believed to be due to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound may also interact with enzymes or receptors involved in various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of anticancer research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives. The general synthetic pathway includes:

  • Formation of Key Intermediates : The initial step involves the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to yield 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.
  • Nucleophilic Substitution : This intermediate is then subjected to nucleophilic substitution reactions with various amines or piperazines to produce the final product .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Key findings include:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these cell lines indicate potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell LineIC50 (µg/mL)Reference
MCF-77.56
HepG26.80
HCT11610.10
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptotic cell death. The compound activates apoptotic pathways by modulating key proteins such as Bax and Bcl-2, influencing cell cycle distribution and increasing caspase activity .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various pathogens. For instance:

  • Inhibition Studies : Certain derivatives of thiadiazole compounds demonstrated effective inhibition against bacterial strains such as Salmonella typhi and Bacillus subtilis, showcasing a broad spectrum of biological activity .

In Vitro Studies

In vitro assays have been pivotal in establishing the biological profile of this compound:

  • Cytotoxicity Assays : Using the MTT assay method, researchers evaluated the cytotoxic effects on cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced potency; for example, substituting different groups on the piperazine ring enhanced activity against MCF-7 cells .

In Vivo Studies

Further investigations included in vivo studies where radiolabeled compounds were used to assess targeting abilities in tumor-bearing mouse models. These studies confirmed that derivatives could selectively target tumor cells while minimizing effects on normal tissues .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Temperature control : Reactions typically proceed at 70–90°C, with yields maximized at 80°C .
  • Solvent selection : Dichloromethane (DCM) or ethanol enhances purity (>95%) by minimizing side reactions .
  • Reaction time : 4–6 hours ensures complete conversion of intermediates .
  • Purification : Recrystallization (DMSO/water mixtures) or column chromatography resolves impurities .

Table 1 : Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature70–90°CYield ↑ at 80°C
SolventDCM/EthanolPurity >95% in DCM
Reaction Time4–6 hoursMaximizes conversion

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms aromatic protons (δ 7.45–7.60 ppm for 4-chlorophenyl) and cyclohexane carboxamide signals .
  • IR Spectroscopy : Detects C=O stretches (1680 cm⁻¹) and thiadiazole ring vibrations (1550–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z 395 [M+H]⁺) validates molecular weight .

Table 2 : Key Spectral Data

TechniqueKey SignalsFunctional Group ConfirmationReference
¹H NMRδ 7.45–7.60 (m, Ar-H)Aromatic protons
IR1680 cm⁻¹ (C=O stretch)Carboxamide group
MSm/z 395 [M+H]⁺Molecular ion confirmation

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus .
  • Anti-inflammatory Screening : Inhibition of COX-2 or TNF-α in macrophage cell lines .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Validation : Re-characterize the compound using X-ray crystallography (e.g., single-crystal studies as in ) to rule out batch-specific impurities.
  • Comparative SAR Analysis : Test structural analogs (e.g., 2-methylbenzamide derivatives ) to isolate activity-contributing groups.

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound for targeted therapeutic applications?

  • Methodological Answer :
  • Functional Group Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the thiadiazole ring to enhance antimicrobial potency .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) .
  • Pharmacophore Modeling : Identify critical moieties (e.g., 4-chlorophenyl) for anti-inflammatory activity using Schrödinger Suite .

Q. What advanced analytical methods are critical for elucidating reaction mechanisms involving the thiadiazole ring?

  • Methodological Answer :
  • HPLC-MS Monitoring : Track intermediates during oxidation/reduction reactions (e.g., sulfoxide formation) .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to study nitrogen behavior in ring-opening reactions .
  • X-ray Diffraction : Resolve crystal structures of reaction products to confirm regioselectivity (e.g., sulfonyl derivatives ).

Key Research Gaps and Recommendations

  • Thermodynamic Studies : Measure ΔH of thiadiazole ring reactions via calorimetry to refine synthesis protocols.
  • In Vivo Models : Prioritize pharmacokinetic profiling in rodent models to assess bioavailability and metabolite formation.
  • Multi-Omics Integration : Combine transcriptomics and proteomics to map mechanisms of action in cancer cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.